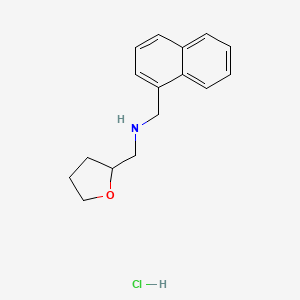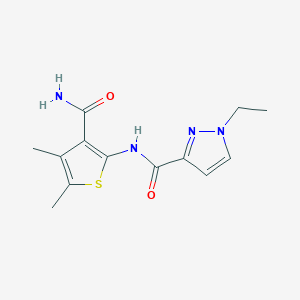![molecular formula C24H22N2O6 B5482881 2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B5482881.png)
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a phenylpropanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the aldol condensation of furan-2-carbaldehyde with acetone to form the furan-2-ylprop-2-en-1-one derivative . This intermediate is then subjected to further reactions, including amide formation and coupling reactions, to introduce the methoxyphenyl and phenylpropanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic protodeboronation and Suzuki–Miyaura coupling . The choice of reagents and reaction conditions is critical to achieving efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and furan rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for coupling reactions like palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors . The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)prop-2-en-1-one derivatives: These compounds share the furan and enone moieties and are studied for similar biological activities.
Phenylpropanoic acid derivatives: Compounds with similar structural features and potential therapeutic properties.
Uniqueness
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-31-18-11-9-17(10-12-18)14-19(25-23(28)21-8-5-13-32-21)22(27)26-20(24(29)30)15-16-6-3-2-4-7-16/h2-14,20H,15H2,1H3,(H,25,28)(H,26,27)(H,29,30)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUBMOYZFKIIIE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC(CC2=CC=CC=C2)C(=O)O)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5482798.png)
![(3aS*,6aR*)-5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5482803.png)
![1-(6-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5482810.png)
![(3S*,5R*)-1-(3-fluorobenzyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5482820.png)
![N-methyl-1-[(2-methylphenyl)methyl]-N-[2-(1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide](/img/structure/B5482824.png)
![ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE](/img/structure/B5482829.png)



![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N-isopropylacetamide](/img/structure/B5482858.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5482867.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B5482873.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2-phenoxypropanamide](/img/structure/B5482884.png)
![1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5482887.png)
